Trichoverrol A
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Overview
Description
Trichoverrol A is a macrocyclic trichothecene mycotoxin produced by certain fungi, including species of the genera Fusarium, Myrothecium, and Stachybotrys . It has a molecular formula of C23H32O7 and a molecular weight of 420.50 . This compound is known for its complex structure and significant biological activity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trichoverrol A involves multiple steps, including the reduction of verrucarol-15-carboxaldehyde using sodium borohydride (NaBH4) in the presence of a t-butyldimethylsilyl protecting group at the C4 position . This method yields 15-3H-trichoverrol A, a tritiated form of the compound.
Industrial Production Methods: Industrial production of this compound is typically achieved through fermentation processes using fungal cultures. The fungi are grown on suitable substrates, such as rice, under controlled conditions to maximize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions: Trichoverrol A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in the presence of a protecting group.
Substitution: Halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Trichoverrol A has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties and reactions of macrocyclic trichothecenes.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as an antifungal or anticancer agent.
Industry: this compound is used in the development of biopesticides and other agricultural products.
Mechanism of Action
Trichoverrol A exerts its effects through several mechanisms, including:
Inhibition of Protein Synthesis: It binds to ribosomes and inhibits the elongation step of protein synthesis, leading to cell death.
Disruption of Cellular Membranes: this compound can disrupt cellular membranes, leading to leakage of cellular contents and cell lysis.
Induction of Apoptosis: It can induce programmed cell death (apoptosis) through the activation of various signaling pathways.
Comparison with Similar Compounds
Trichoverrol A is part of the trichothecene family of mycotoxins, which includes several similar compounds:
Trichoverrol B: Similar in structure but with slight variations in functional groups.
Verrucarol: A precursor in the synthesis of this compound, with a simpler structure.
Roridin A: Another macrocyclic trichothecene with similar biological activity but different structural features.
Uniqueness: this compound is unique due to its specific combination of functional groups and its potent biological activity. Its complex structure and diverse range of effects make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
76739-71-4 |
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Molecular Formula |
C23H32O7 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
[(1S,2R,7R,9R,11R,12S)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] (2Z,4E,6S,7S)-6,7-dihydroxyocta-2,4-dienoate |
InChI |
InChI=1S/C23H32O7/c1-14-8-9-22(12-24)18(10-14)29-19-11-17(21(22,3)23(19)13-28-23)30-20(27)7-5-4-6-16(26)15(2)25/h4-7,10,15-19,24-26H,8-9,11-13H2,1-3H3/b6-4+,7-5-/t15-,16-,17+,18+,19+,21+,22+,23-/m0/s1 |
InChI Key |
QFKRKMXPKBHGGO-OYWHZMLYSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H](C[C@H]([C@@]34CO4)O2)OC(=O)/C=C\C=C\[C@@H]([C@H](C)O)O)C)CO |
Canonical SMILES |
CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)OC(=O)C=CC=CC(C(C)O)O)C)CO |
Origin of Product |
United States |
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